molecular formula C15H16N2O4 B5835472 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid

3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid

Cat. No.: B5835472
M. Wt: 288.30 g/mol
InChI Key: VCXVHJYXGWNHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It belongs to a class of drugs known as Janus kinase inhibitors and has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune system. By blocking the activity of these enzymes, this compound is able to reduce inflammation and prevent damage to the affected tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented in the scientific literature. Studies have shown that it is able to reduce inflammation and prevent tissue damage in a variety of different animal models of autoimmune disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid is its specificity for Janus kinases, which makes it a highly targeted therapy for autoimmune diseases. However, it also has some limitations, such as the potential for side effects and the need for careful dosing and monitoring.

Future Directions

There are many potential future directions for research on 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid. Some possible areas of focus include:
1. Further studies on the safety and efficacy of this compound in humans, particularly in the context of long-term use.
2. Development of new formulations and delivery methods for this compound, such as topical creams or inhalers.
3. Investigation of the potential for this compound to treat other autoimmune diseases, such as multiple sclerosis or lupus.
4. Studies on the mechanism of action of this compound, including its effects on specific cell types and signaling pathways.
5. Exploration of the potential for combination therapies involving this compound and other drugs or biologics.
In conclusion, this compound is a promising drug candidate for the treatment of autoimmune diseases. Its specificity for Janus kinases makes it a highly targeted therapy, and it has shown promising results in animal models of disease. However, further research is needed to fully understand its safety and efficacy in humans, as well as its potential for use in other autoimmune conditions.

Synthesis Methods

The synthesis of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid involves several steps, starting with the reaction of 3,4-diaminobenzoic acid with cyclopropylcarbonyl chloride to form a cyclopropylcarbonyl derivative. The resulting compound is then reacted with a second molecule of 3,4-diaminobenzoic acid to form the final product, this compound.

Scientific Research Applications

3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid has been extensively studied for its potential applications in the treatment of autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis and psoriasis, both of which are chronic inflammatory conditions.

Properties

IUPAC Name

3,4-bis(cyclopropanecarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(8-1-2-8)16-11-6-5-10(15(20)21)7-12(11)17-14(19)9-3-4-9/h5-9H,1-4H2,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXVHJYXGWNHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.